

# Adjusting Fenfluramine dosage in patients with renal or hepatic impairment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Fenlean  |           |
| Cat. No.:            | B1672511 | Get Quote |

# Technical Support Center: Fenfluramine Dosage in Special Populations

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting fenfluramine dosage in patients with renal or hepatic impairment.

## Frequently Asked Questions (FAQs)

Q1: How should the fenfluramine dosage be adjusted for patients with renal impairment?

A1: For patients with mild to moderate renal impairment (eGFR ≥30 mL/min/1.73m²), no dosage adjustment is typically necessary. However, for severe renal impairment (eGFR 15 to 29 mL/min/1.73m²), the maximum recommended total daily dosage is 20 mg if the patient is not taking concomitant stiripentol, and 17 mg if they are taking concomitant stiripentol plus clobazam.[1][2][3] The use of fenfluramine in patients with end-stage renal disease (eGFR <15 mL/min/1.73m²) has not been studied, and it is unknown if fenfluramine or its metabolite, norfenfluramine, are dialyzable.[2]

Q2: What are the dosage recommendations for patients with hepatic impairment?

A2: Dosage adjustments for patients with hepatic impairment are based on the Child-Pugh classification. The recommendations vary depending on whether the patient is also being







treated with stiripentol and clobazam. For detailed recommendations, please refer to the data tables below. A pharmacokinetic study has shown that exposure to fenfluramine increases with the severity of hepatic impairment.[4][5]

Q3: What is the mechanism of action of fenfluramine in treating seizures?

A3: The precise mechanism is not fully understood, but it is known that fenfluramine and its active metabolite, norfenfluramine, increase the levels of serotonin in the brain.[6] This is achieved by interacting with serotonin transporters.[6] They also act as agonists at specific serotonin receptors, particularly 5-HT1D and 5-HT2C, which are believed to contribute to its anti-seizure effects.[7]

Q4: Are there any major contraindications for fenfluramine use?

A4: Yes, fenfluramine is contraindicated in patients with a hypersensitivity to the drug or any of its excipients. It should not be used within 14 days of taking monoamine oxidase inhibitors (MAOIs) due to an increased risk of serotonin syndrome.[1]

### **Troubleshooting Guide**



| Issue                                                                                                    | Potential Cause                                                                                                                                                                                                                                       | Recommended Action                                                                                                                                                 |
|----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected Adverse Events in<br>a Patient with Mild Renal<br>Impairment                                  | Although typically no dose adjustment is needed, individual patient variability can affect drug tolerance.                                                                                                                                            | Monitor the patient closely.  Consider a slower dose titration. If adverse events persist, a dosage reduction may be warranted based on clinical judgment.         |
| Higher than Expected Plasma<br>Concentrations of<br>Fenfluramine in a Patient with<br>Hepatic Impairment | The metabolism of fenfluramine is primarily hepatic.[8] Impaired liver function can lead to decreased drug clearance and higher plasma levels.                                                                                                        | Follow the recommended dosage adjustments for hepatic impairment.  Therapeutic drug monitoring can be a useful tool to guide dosage adjustments in these patients. |
| Reduced Efficacy When Co-<br>administered with Strong<br>CYP1A2 or CYP2D6 Inducers                       | Fenfluramine is metabolized by several CYP enzymes, including CYP1A2 and CYP2D6.[8] Co-administration with strong inducers of these enzymes may increase the metabolism of fenfluramine, leading to lower plasma concentrations and reduced efficacy. | An increase in the fenfluramine dosage may be necessary.  Monitor the patient's clinical response and consider therapeutic drug monitoring.                        |
| Patient Develops Symptoms of<br>Serotonin Syndrome                                                       | Concomitant use of other serotonergic drugs can increase the risk of serotonin syndrome.                                                                                                                                                              | Immediately discontinue fenfluramine and any other serotonergic agents. Provide supportive care.                                                                   |

### **Data Presentation**

# Table 1: Fenfluramine Dosage Adjustment in Patients with Renal Impairment



| Degree of Renal<br>Impairment | eGFR<br>(mL/min/1.73m²) | Dosage Adjustment<br>(Without<br>Concomitant<br>Stiripentol) | Dosage Adjustment<br>(With Concomitant<br>Stiripentol plus<br>Clobazam) |
|-------------------------------|-------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------|
| Mild to Moderate              | ≥30                     | No adjustment recommended[2][3]                              | No adjustment recommended[2][3]                                         |
| Severe                        | 15 to 29                | Maximum total daily dosage of 20 mg[1][2]                    | Maximum total daily dosage of 17 mg[1][2]                               |
| End-Stage Renal<br>Disease    | <15                     | Not Studied[2]                                               | Not Studied[2]                                                          |

**Table 2: Fenfluramine Dosage Adjustment in Patients** 

with Hepatic Impairment

| Hepatic Impairment Classification (Child-Pugh Score) | Dosage Adjustment<br>(Without Concomitant<br>Stiripentol) | Dosage Adjustment (With Concomitant Stiripentol plus Clobazam) |
|------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------|
| Mild (Child-Pugh A)                                  | Maximum total daily dosage of 20 mg[1][3][9]              | Maximum total daily dosage of 13 mg[2][3][9]                   |
| Moderate (Child-Pugh B)                              | Maximum total daily dosage of 20 mg[3]                    | Use not recommended[2][3]                                      |
| Severe (Child-Pugh C)                                | Maximum total daily dosage of 17 mg[2][3]                 | Use not recommended[2][3]                                      |

# Table 3: Pharmacokinetic Parameters of Fenfluramine in Hepatic Impairment



| Hepatic Impairment Classification | AUC₀–t Increase of Fenfluramine<br>(Compared to Normal Liver Function) |
|-----------------------------------|------------------------------------------------------------------------|
| Mild (Child-Pugh A)               | 95%[1]                                                                 |
| Moderate (Child-Pugh B)           | 113%[1]                                                                |
| Severe (Child-Pugh C)             | 185%[1]                                                                |

### **Experimental Protocols**

# Protocol: A Phase 1, Open-Label, Parallel-Group Study to Evaluate the Pharmacokinetics of Fenfluramine in Subjects with Hepatic Impairment Compared to Healthy Subjects

This protocol is based on a study investigating the impact of hepatic impairment on the pharmacokinetics of fenfluramine.[4][5]

#### 1. Study Population:

- Hepatically Impaired Subjects: Male and female subjects aged 18 to 70 years with a clinical diagnosis of stable, chronic mild, moderate, or severe hepatic impairment as defined by the Child-Pugh classification.
- Healthy Control Subjects: Healthy male and female subjects aged 18 to 70 years with normal hepatic function, matched to the hepatically impaired subjects for age, sex, and body mass index (BMI).

#### 2. Study Design:

- This is a single-dose, open-label, parallel-group study.
- Subjects are assigned to one of four groups based on their hepatic function: mild impairment, moderate impairment, severe impairment, or healthy controls.

#### 3. Treatment Administration:



- All subjects receive a single oral dose of fenfluramine (e.g., 0.35 mg/kg).[4][5]
- The drug is administered after an overnight fast.
- 4. Pharmacokinetic Sampling:
- Serial blood samples are collected from each subject at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
- Plasma is separated from the blood samples and stored frozen until analysis.
- 5. Bioanalytical Method:
- Plasma concentrations of fenfluramine and its major active metabolite, norfenfluramine, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- 6. Pharmacokinetic Analysis:
- The following pharmacokinetic parameters are calculated for fenfluramine and norfenfluramine using non-compartmental methods:
  - Maximum plasma concentration (Cmax)
  - Time to maximum plasma concentration (Tmax)
  - Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC<sub>0</sub>-t)
  - Area under the plasma concentration-time curve from time zero to infinity (AUC<sub>0</sub>-inf)
  - Terminal elimination half-life (t½)
- 7. Statistical Analysis:
- Pharmacokinetic parameters are summarized using descriptive statistics for each group.



• The effect of hepatic impairment on the pharmacokinetics of fenfluramine is assessed by comparing the geometric mean ratios of Cmax and AUC for each impairment group to the healthy control group.

## **Mandatory Visualization**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mayo.edu [mayo.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Fenfluramine hydrochloride for the treatment of seizures in Dravet syndrome: a randomised, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Effect of Hepatic Impairment on the Pharmacokinetics of Fenfluramine and Norfenfluramine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Dravet Syndrome With Fenfluramine (Expanded Access Protocol) | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Adjusting Fenfluramine dosage in patients with renal or hepatic impairment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672511#adjusting-fenfluramine-dosage-in-patients-with-renal-or-hepatic-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com